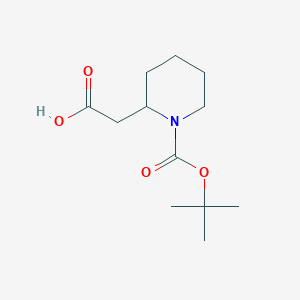

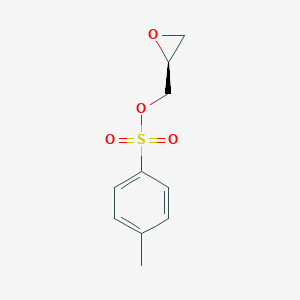

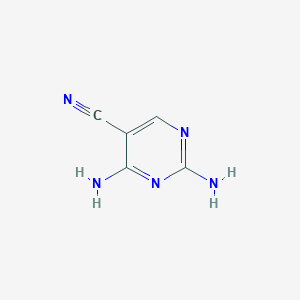

![molecular formula C10H5Cl2N5 B135091 3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile CAS No. 146887-21-0](/img/structure/B135091.png)

3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile” is a derivative of 1,3,5-triazine . 1,3,5-Triazines are a class of compounds well known for their applications in different fields, including the production of herbicides and polymer photostabilisers . They exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives can be achieved from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . A series of disubstituted 1,3,5-triazine was prepared by replacement of the second chloride ion of 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzoic acid with aniline, benzylamine, diethylamine, morpholine, or piperidine .Molecular Structure Analysis

The molecular structure of “3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile” can be analyzed using density functional theory (DFT) based B3LYP and CAM-B3LYP method with 6–311+G (d,p) basis set . This analysis can provide insights into its molecular orbital excitation properties .Chemical Reactions Analysis

The chemical reactions involving “3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile” can be studied by observing the reactions of cyanuric chloride with various nucleophiles . This can lead to the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile” can be characterized using FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Direcciones Futuras

The future directions in the research of “3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile” could involve the design and synthesis of novel antimicrobial molecules . As multidrug-resistant bacterial strains proliferate, the necessity for effective therapy has stimulated research into these areas .

Propiedades

IUPAC Name |

3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2N5/c11-8-15-9(12)17-10(16-8)14-7-3-1-2-6(4-7)5-13/h1-4H,(H,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFWCRWUKLWVCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379025 |

Source

|

| Record name | 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile | |

CAS RN |

146887-21-0 |

Source

|

| Record name | 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

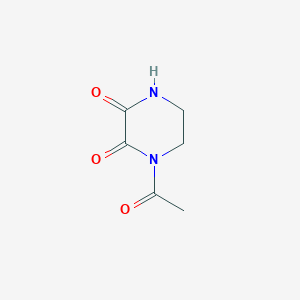

![6-Methylbenz[a]anthracene](/img/structure/B135010.png)

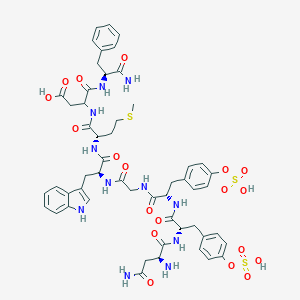

![2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B135021.png)

![7-Methylbenz[a]anthracene](/img/structure/B135024.png)